molecular formula C16H23N3OS B15113296 4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine

4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine

Cat. No.: B15113296
M. Wt: 305.4 g/mol
InChI Key: WRZMSAVKDHVHQF-UHFFFAOYSA-N
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Description

4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine is a heterocyclic compound that features a pyrimidine core substituted with a cyclopropyl group and an oxan-4-yl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine typically involves multi-step organic reactions. One common approach is to start with the cyclopropyl-substituted pyrimidine derivative, which is then reacted with oxan-4-yl intermediates under controlled conditions. The thiomorpholine ring is introduced in the final steps through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H23N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

4-[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine

InChI

InChI=1S/C16H23N3OS/c1-2-13(1)16-17-14(12-3-7-20-8-4-12)11-15(18-16)19-5-9-21-10-6-19/h11-13H,1-10H2

InChI Key

WRZMSAVKDHVHQF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCSCC3)C4CCOCC4

Origin of Product

United States

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